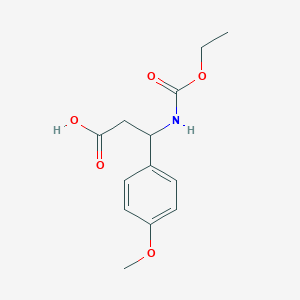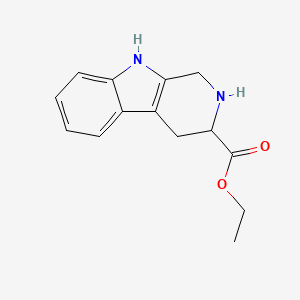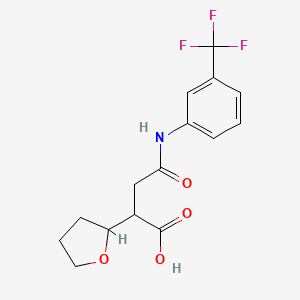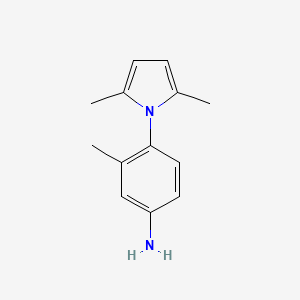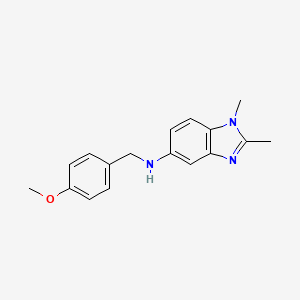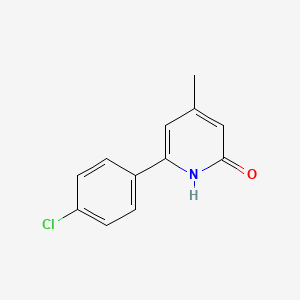
6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one
Overview
Description
6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-acetylpyridine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form an intermediate chalcone.
Cyclization: The chalcone intermediate is then cyclized using ammonium acetate in acetic acid to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 6-(4-chlorophenyl)-4-carboxypyridin-2(1H)-one.
Reduction: 6-(4-chlorophenyl)-4-methylpyridin-2(1H)-ol.
Substitution: 6-(4-substituted phenyl)-4-methylpyridin-2(1H)-one.
Scientific Research Applications
6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiplatelet agent and its ability to inhibit cyclooxygenase enzymes.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is studied for its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one involves its interaction with molecular targets such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins . This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby blocking its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylpyridine: Lacks the methyl group on the pyridine ring.
4-methylpyridin-2(1H)-one: Lacks the 4-chlorophenyl group.
6-(4-chlorophenyl)-4-methylpyridin-3(1H)-one: The position of the carbonyl group is different.
Uniqueness
6-(4-chlorophenyl)-4-methylpyridin-2(1H)-one is unique due to the specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the 4-chlorophenyl and methyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-6-11(14-12(15)7-8)9-2-4-10(13)5-3-9/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDVCRJCIXLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


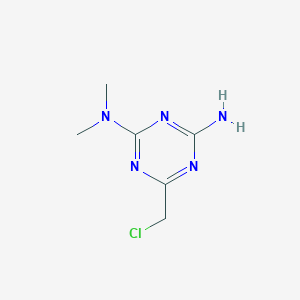
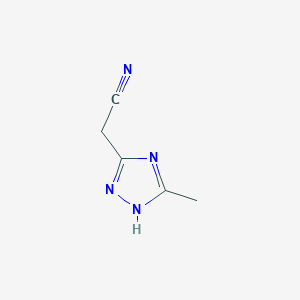
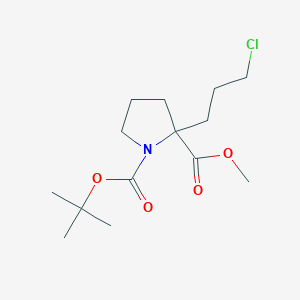
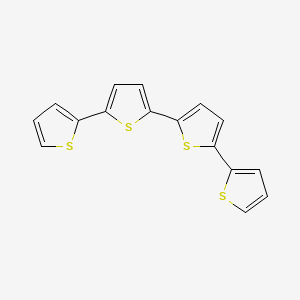
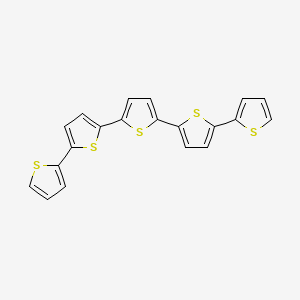
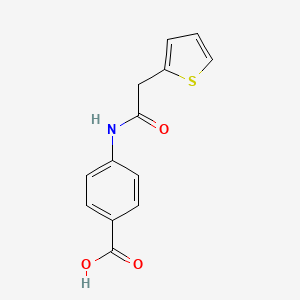
![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)
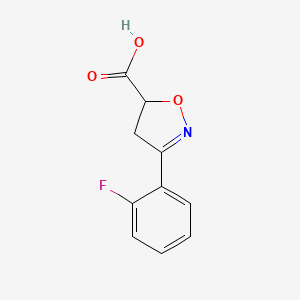
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)
